N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 955702-05-3
VCID: VC6093584
InChI: InChI=1S/C17H12FN3O3/c18-11-7-5-10(6-8-11)14-9-20-17(24-14)16(23)21-13-4-2-1-3-12(13)15(19)22/h1-9H,(H2,19,22)(H,21,23)
SMILES: C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
Molecular Formula: C17H12FN3O3
Molecular Weight: 325.299

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

CAS No.: 955702-05-3

Cat. No.: VC6093584

Molecular Formula: C17H12FN3O3

Molecular Weight: 325.299

* For research use only. Not for human or veterinary use.

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide - 955702-05-3

Specification

CAS No. 955702-05-3
Molecular Formula C17H12FN3O3
Molecular Weight 325.299
IUPAC Name N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide
Standard InChI InChI=1S/C17H12FN3O3/c18-11-7-5-10(6-8-11)14-9-20-17(24-14)16(23)21-13-4-2-1-3-12(13)15(19)22/h1-9H,(H2,19,22)(H,21,23)
Standard InChI Key WXRCCIXAIBIDCW-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₇H₁₂FN₃O₃, with a molecular weight of 325.299 g/mol. Its IUPAC name reflects the substitution pattern: the oxazole core is substituted at position 2 with a carboxamide group linked to a 2-carbamoylphenyl moiety and at position 5 with a 4-fluorophenyl group. Key identifiers include:

PropertyValue
SMILESC1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F
InChIKeyWXRCCIXAIBIDCW-UHFFFAOYSA-N
PubChem CID16950358
SolubilityNot reported

The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets. The carbamoyl group may participate in hydrogen bonding, a critical feature for target engagement .

Spectroscopic Characterization

While experimental spectral data (e.g., ¹H NMR, IR) for this specific compound are unavailable, related 1,3-oxazole derivatives exhibit characteristic signals:

  • ¹H NMR: Aromatic protons in the 7.0–8.5 ppm range, with distinct shifts for the fluorine-substituted phenyl group .

  • IR: Stretching vibrations for amide C=O (~1680 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .

Synthesis and Derivative Design

Synthetic Routes

The synthesis of N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide likely involves multi-step condensation and cyclization reactions. A plausible pathway includes:

  • Precursor Preparation:

    • Synthesis of 2-carbamoylbenzoic acid via nitration, reduction, and acetylation of anthranilic acid.

    • Preparation of 4-fluorophenylglyoxal for oxazole ring formation.

  • Oxazole Formation:

    • Cyclocondensation of the carboxylic acid derivative with an appropriate α-amino ketone or via the Robinson-Gabriel synthesis using dehydrating agents (e.g., P₂O₅) .

  • Amide Coupling:

    • Activation of the oxazole-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) followed by reaction with 2-aminobenzamide.

Structural Modifications

Modifying the fluorophenyl or carbamoyl groups could optimize bioactivity:

  • Fluorine Replacement: Substituting fluorine with other halogens (Cl, Br) may alter electronic properties and binding kinetics .

  • Carbamoyl Isosteres: Replacing the carbamoyl group with sulfonamide or urea moieties might enhance solubility or target selectivity .

Biological Activities and Mechanisms

Anticancer Activity

Although direct studies are lacking, structurally similar compounds demonstrate:

  • Cytostatic Effects: Inhibition of SF-539 (gliosarcoma) and SNB75 (CNS cancer) cell proliferation at 10 µM .

  • Apoptosis Induction: Activation of caspase-3/7 pathways in HOP-92 carcinoma cells .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: Moderate bioavailability predicted due to logP ~2.5 (estimated via PubChem tools).

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential formation of hydroxylated metabolites.

  • Excretion: Renal clearance expected due to moderate molecular weight and polar carboxamide group.

Toxicity Risks

  • Off-Target Effects: Possible hERG channel inhibition due to the fluorophenyl moiety, necessitating cardiac safety profiling .

  • Genotoxicity: Oxazole rings are generally non-mutagenic, but metabolites should be evaluated in Ames tests .

Comparative Analysis with Analogous Compounds

CompoundTarget ActivityPotency (GI₅₀/IC₅₀)
4-(4-Chlorophenyl)sulfonyloxazoleGliosarcoma (SF-539)8.2 µM
4-(4-Bromophenyl)sulfonyloxazoleNon-Small Cell Lung Cancer (HOP-92)6.7 µM
N-(2-Carbamoylphenyl) DerivativeNot reported

This table underscores the need for targeted assays to quantify the compound’s efficacy relative to its analogs .

Future Directions and Applications

Drug Development Opportunities

  • Oncology: Prioritize testing against NCI-60 cell lines to identify responsive cancer types.

  • Neurodegeneration: Explore tau protein aggregation inhibition, leveraging the carbamoyl group’s hydrogen-bonding capacity .

Synthetic Chemistry Advances

  • Green Synthesis: Develop microwave-assisted or flow-chemistry protocols to improve yield and reduce waste.

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